molecular formula C15H24N4O2S2 B14593196 3,3'-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) CAS No. 61531-81-5

3,3'-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one)

Cat. No.: B14593196
CAS No.: 61531-81-5
M. Wt: 356.5 g/mol
InChI Key: LJZIETBFWCIJGO-UHFFFAOYSA-N
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Description

3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) typically involves the reaction of nonane-1,9-diamine with 2-imino-1,3-thiazolidin-4-one under specific conditions. The process begins with the preparation of 2-imino-1,3-thiazolidin-4-one, which is synthesized by the reaction of thiosemicarbazide with chloroacetic acid . The resulting compound is then reacted with nonane-1,9-diamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazolidinones .

Scientific Research Applications

3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) is unique due to its specific nonane-1,9-diyl linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and bioactivity compared to other similar compounds .

Properties

CAS No.

61531-81-5

Molecular Formula

C15H24N4O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

2-imino-3-[9-(2-imino-4-oxo-1,3-thiazolidin-3-yl)nonyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H24N4O2S2/c16-14-18(12(20)10-22-14)8-6-4-2-1-3-5-7-9-19-13(21)11-23-15(19)17/h16-17H,1-11H2

InChI Key

LJZIETBFWCIJGO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=N)S1)CCCCCCCCCN2C(=O)CSC2=N

Origin of Product

United States

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